Oxirane;hexahydrate
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Overview
Description
Oxirane;hexahydrate, also known as ethylene oxide hexahydrate, is a chemical compound consisting of an oxirane ring (a three-membered ring with one oxygen atom and two carbon atoms) and six water molecules. It is a colorless, flammable gas with a faintly sweet odor. The oxirane ring is highly strained, making it reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxirane;hexahydrate can be synthesized through several methods:
Chemical Reactions Analysis
Types of Reactions
Oxirane;hexahydrate undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the strain in the oxirane ring, it readily undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines.
Oxidation and Reduction: Oxirane can be oxidized to form glycols or reduced to form alcohols.
Substitution Reactions: The oxirane ring can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are commonly used to catalyze ring-opening reactions.
Oxidizing Agents: Peracids and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen and metal catalysts are used for reduction reactions.
Major Products
Ethylene Glycol: Formed by the hydration of oxirane.
Ethanolamines: Produced by the reaction of oxirane with ammonia or amines.
Scientific Research Applications
Oxirane;hexahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane;hexahydrate involves the high reactivity of the oxirane ring. The strained ring readily undergoes nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to introduce functional groups into molecules . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered ring with one nitrogen atom and two carbon atoms.
Thiirane: A three-membered ring with one sulfur atom and two carbon atoms.
Borirane: A three-membered ring with one boron atom and two carbon atoms.
Uniqueness
Oxirane;hexahydrate is unique due to its high reactivity and versatility in chemical reactions. The presence of the oxirane ring allows for a wide range of ring-opening reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
57266-52-1 |
---|---|
Molecular Formula |
C2H16O7 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
oxirane;hexahydrate |
InChI |
InChI=1S/C2H4O.6H2O/c1-2-3-1;;;;;;/h1-2H2;6*1H2 |
InChI Key |
IHWGBYNGYUNAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.O.O.O.O.O.O |
Origin of Product |
United States |
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